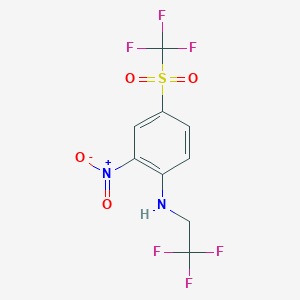
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is a useful research compound. Its molecular formula is C9H6F6N2O4S and its molecular weight is 352.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is a fluorinated organic compound notable for its unique structural features, including both nitro and trifluoromethyl substituents. These characteristics confer distinct electronic and steric properties that may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H6F6N2O2
- Molecular Weight : 288.147 g/mol
- CAS Number : 42379-55-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl groups enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets such as enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors could result in modulation of signaling pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 12.5 - 25 µg/mL |
| Enterococcus spp. | 50 - 100 µg/mL |
| Micrococcus luteus | Comparable to nitrofurantoin |
These findings suggest that the compound's structural features contribute to its efficacy as an antimicrobial agent .
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. For example, certain analogs have shown promising antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 83 |
| A549 | 91 |
| MDA-MB-231 | 101 |
These compounds were found to inhibit tubulin polymerization more effectively than standard chemotherapeutic agents like combretastatin A-4 . This mechanism suggests potential for development as novel anticancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several fluorinated anilines, including derivatives of this compound against clinical strains of Staphylococcus and Enterococcus. The results indicated significant potency against resistant strains .
- Anticancer Research : Another investigation focused on the antiproliferative effects of fluorinated anilines on cancer cell lines. The study highlighted the ability of these compounds to induce cell cycle arrest and apoptosis in HeLa cells through tubulin disruption .
Propriétés
IUPAC Name |
2-nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O4S/c10-8(11,12)4-16-6-2-1-5(3-7(6)17(18)19)22(20,21)9(13,14)15/h1-3,16H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKHUTYZCDPAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













